![molecular formula C28H29N3O2S2 B11965951 (5Z)-3-allyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965951.png)
(5Z)-3-allyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z)-3-allyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of science and industry. This compound features a thiazolidinone core, which is known for its biological activity, and is further modified with various functional groups that enhance its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-allyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.
Introduction of the Pyrazole Group: The pyrazole moiety is introduced through a condensation reaction involving a hydrazine derivative and an appropriate diketone.
Allylation and Functional Group Modification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the thiazolidinone ring or the pyrazole moiety, potentially leading to the formation of more saturated analogs.
Substitution: The various functional groups present in the compound make it amenable to substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the thiazolidinone ring could produce thiazolidines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
The biological activity of the thiazolidinone core makes this compound a candidate for drug development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with biological targets.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties to materials, such as enhanced stability or reactivity.
作用機序
The mechanism of action of (5Z)-3-allyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one is likely related to its ability to interact with specific molecular targets. The thiazolidinone core may inhibit enzymes or receptors involved in disease processes, while the pyrazole and other functional groups enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Pyrazoles: Compounds featuring the pyrazole moiety, which may have similar biological activities.
Allyl Derivatives: Compounds with allyl groups that may undergo similar chemical reactions.
Uniqueness
The uniqueness of (5Z)-3-allyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C28H29N3O2S2 |
|---|---|
分子量 |
503.7 g/mol |
IUPAC名 |
(5Z)-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H29N3O2S2/c1-5-14-30-27(32)25(35-28(30)34)17-22-18-31(23-9-7-6-8-10-23)29-26(22)21-11-12-24(20(4)16-21)33-15-13-19(2)3/h5-12,16-19H,1,13-15H2,2-4H3/b25-17- |
InChIキー |
RGXMYFWEBUCORB-UQQQWYQISA-N |
異性体SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)OCCC(C)C |
正規SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanamide,N'-(1-methyl-1,2-ethanediyl)bis[3-[(methylsulfonyl)oxy]-](/img/structure/B11965868.png)
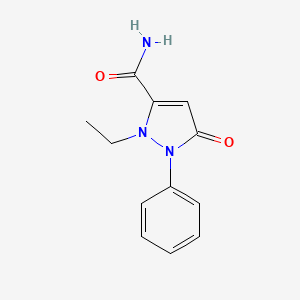
![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965882.png)

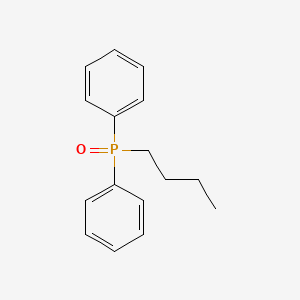
![(5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965912.png)
![2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11965919.png)
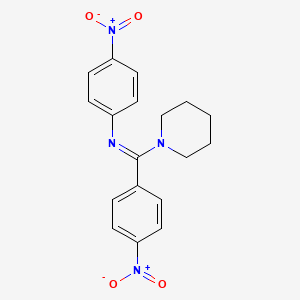
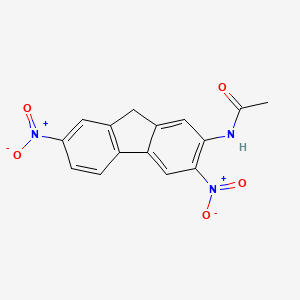

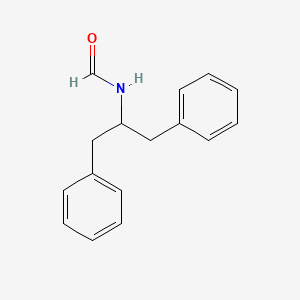
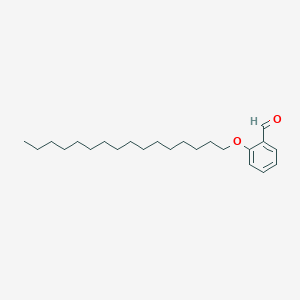
![(5Z)-3-Allyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965966.png)

